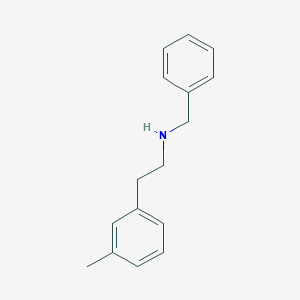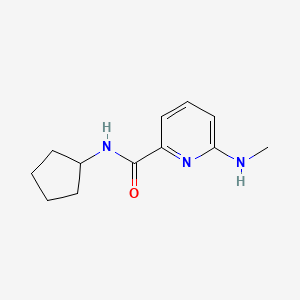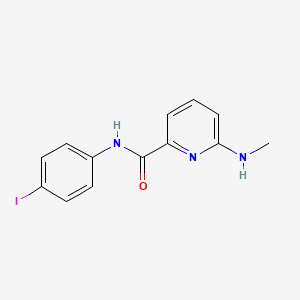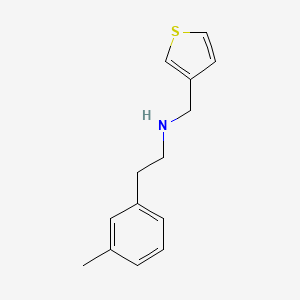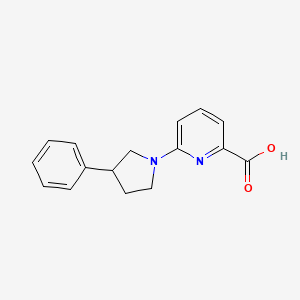
6-(3-Phenylpyrrolidin-1-yl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Phenylpyrrolidin-1-yl)pyridine-2-carboxylic acid, also known as CPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPPC belongs to the class of pyridine carboxylic acids, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
6-(3-Phenylpyrrolidin-1-yl)pyridine-2-carboxylic acid acts by binding to the glycine site of the NMDA receptor, thereby preventing the binding of the endogenous co-agonist glycine. This results in a decrease in NMDA receptor activity and a reduction in excitatory neurotransmission.
Biochemical and physiological effects:
6-(3-Phenylpyrrolidin-1-yl)pyridine-2-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the inhibition of long-term potentiation (LTP), and the reduction of excitotoxicity. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3-Phenylpyrrolidin-1-yl)pyridine-2-carboxylic acid has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several potential future directions for research on 6-(3-Phenylpyrrolidin-1-yl)pyridine-2-carboxylic acid, including the development of new analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia, and the exploration of its effects on other neurotransmitter systems and signaling pathways. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to optimize its dosing and administration regimens.
Métodos De Síntesis
6-(3-Phenylpyrrolidin-1-yl)pyridine-2-carboxylic acid can be synthesized using a variety of methods, including the reaction of 3-phenylpyrrolidine with pyridine-2-carboxylic acid under suitable conditions. Other methods involve the use of different reagents and reaction conditions, such as the use of palladium catalysts or microwave irradiation.
Aplicaciones Científicas De Investigación
6-(3-Phenylpyrrolidin-1-yl)pyridine-2-carboxylic acid has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and learning and memory processes.
Propiedades
IUPAC Name |
6-(3-phenylpyrrolidin-1-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(20)14-7-4-8-15(17-14)18-10-9-13(11-18)12-5-2-1-3-6-12/h1-8,13H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKSOBCWBYIXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C3=CC=CC(=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Phenylpyrrolidin-1-yl)pyridine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

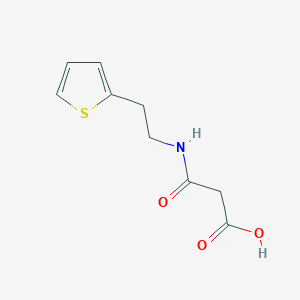

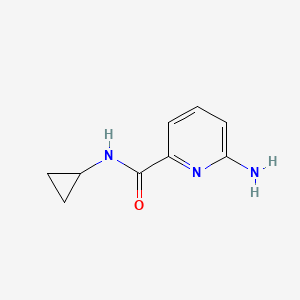
![2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)
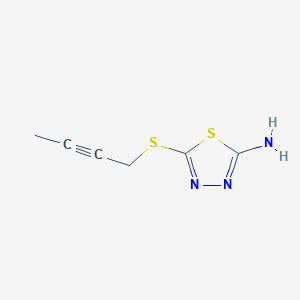

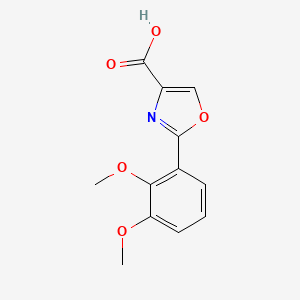
![(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B7555047.png)
![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)
![N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]propan-2-amine](/img/structure/B7555060.png)
